2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structural and chemical properties. This compound is characterized by a dibenzofuran moiety attached to a boronic ester group, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or triflate.
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alcohols can be facilitated by using strong bases or acids.
Oxidation-Reduction: Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction may involve hydrogenation or using reducing agents like lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Nucleophilic Substitution: Formation of substituted dibenzofurans.
Oxidation-Reduction: Formation of oxidized or reduced derivatives of dibenzofuran.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its ability to form stable boronic esters makes it a valuable reagent in cross-coupling reactions.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and bioconjugation techniques. Its unique photophysical properties make it suitable for imaging and tracking biological processes.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives. It has shown promise in the development of anticancer agents and other therapeutic drugs.
Industry: In the materials industry, this compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form rigid and symmetric structures enhances the performance of these materials.
Mechanism of Action
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The palladium catalyst and the boronic ester group are key players in the reaction mechanism.
Oxidation-Reduction: The oxidation or reduction process involves the transfer of electrons, altering the oxidation state of the dibenzofuran moiety.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the boronic ester group.
Boronic Acids: Other boronic acids with different substituents.
Benzofurans with Different Substituents: Variants of dibenzofuran with different functional groups.
Uniqueness: 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability, reactivity, and versatility in organic synthesis. Its ability to form stable boronic esters and participate in cross-coupling reactions makes it a valuable reagent in both academic and industrial settings.
Properties
IUPAC Name |
2-dibenzofuran-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFGNOVULCLFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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